molecular formula C55H64N2 B13126286 9,9-Dioctyl-N2,N7-diphenyl-N2,N7-di-p-tolyl-9H-fluorene-2,7-diamine

9,9-Dioctyl-N2,N7-diphenyl-N2,N7-di-p-tolyl-9H-fluorene-2,7-diamine

Cat. No.: B13126286
M. Wt: 753.1 g/mol
InChI Key: YZXWQSWHGGUBKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9,9-Dioctyl-N2,N7-diphenyl-N2,N7-di-p-tolyl-9H-fluorene-2,7-diamine is a complex organic compound known for its applications in optoelectronic devices. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by its unique structural properties that make it suitable for use in organic light-emitting diodes (OLEDs) and other electronic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,9-Dioctyl-N2,N7-diphenyl-N2,N7-di-p-tolyl-9H-fluorene-2,7-diamine typically involves multiple steps, starting with the preparation of the fluorene core. The core is then functionalized with octyl, phenyl, and p-tolyl groups through a series of reactions, including Friedel-Crafts alkylation and amination reactions. Common reagents used in these reactions include aluminum chloride (AlCl3) for alkylation and palladium catalysts for amination .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Solvents such as toluene and chloroform are often used in the process, and the reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Chemical Reactions Analysis

Types of Reactions

9,9-Dioctyl-N2,N7-diphenyl-N2,N7-di-p-tolyl-9H-fluorene-2,7-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield amines or alcohols .

Scientific Research Applications

9,9-Dioctyl-N2,N7-diphenyl-N2,N7-di-p-tolyl-9H-fluorene-2,7-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 9,9-Dioctyl-N2,N7-diphenyl-N2,N7-di-p-tolyl-9H-fluorene-2,7-diamine exerts its effects is primarily through its ability to transport holes in optoelectronic devices. The compound’s structure allows it to efficiently transfer charge, which is crucial for the performance of OLEDs and other electronic devices. The molecular targets include the active layers of these devices, where the compound facilitates the movement of charge carriers, thereby enhancing the device’s efficiency and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9,9-Dioctyl-N2,N7-diphenyl-N2,N7-di-p-tolyl-9H-fluorene-2,7-diamine stands out due to its unique combination of structural features that provide both high charge mobility and excellent luminescent properties. This makes it particularly valuable in the development of high-performance optoelectronic devices .

Properties

Molecular Formula

C55H64N2

Molecular Weight

753.1 g/mol

IUPAC Name

2-N,7-N-bis(4-methylphenyl)-9,9-dioctyl-2-N,7-N-diphenylfluorene-2,7-diamine

InChI

InChI=1S/C55H64N2/c1-5-7-9-11-13-21-39-55(40-22-14-12-10-8-6-2)53-41-49(56(45-23-17-15-18-24-45)47-31-27-43(3)28-32-47)35-37-51(53)52-38-36-50(42-54(52)55)57(46-25-19-16-20-26-46)48-33-29-44(4)30-34-48/h15-20,23-38,41-42H,5-14,21-22,39-40H2,1-4H3

InChI Key

YZXWQSWHGGUBKZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1(C2=C(C=CC(=C2)N(C3=CC=CC=C3)C4=CC=C(C=C4)C)C5=C1C=C(C=C5)N(C6=CC=CC=C6)C7=CC=C(C=C7)C)CCCCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.